molecular formula C12H22N2O B7469330 1-Piperidin-1-yl-2-piperidin-4-ylethanone

1-Piperidin-1-yl-2-piperidin-4-ylethanone

Cat. No. B7469330
M. Wt: 210.32 g/mol
InChI Key: DAJVUIHKCDTXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidin-1-yl-2-piperidin-4-ylethanone, also known as PPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPE is a cyclic ketone that is commonly used as a precursor in the synthesis of various pharmaceuticals and organic compounds.

Mechanism of Action

The mechanism of action of 1-Piperidin-1-yl-2-piperidin-4-ylethanone is not fully understood, but it is believed to act by modulating various signaling pathways in the body. 1-Piperidin-1-yl-2-piperidin-4-ylethanone has been shown to inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. Additionally, 1-Piperidin-1-yl-2-piperidin-4-ylethanone has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which are known to play a role in mood regulation.
Biochemical and Physiological Effects:
1-Piperidin-1-yl-2-piperidin-4-ylethanone has been shown to have various biochemical and physiological effects on the body. In cancer research, 1-Piperidin-1-yl-2-piperidin-4-ylethanone has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-Piperidin-1-yl-2-piperidin-4-ylethanone has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. 1-Piperidin-1-yl-2-piperidin-4-ylethanone has also been found to increase the levels of certain neurotransmitters in the brain, which can improve mood and reduce symptoms of depression and anxiety.

Advantages and Limitations for Lab Experiments

1-Piperidin-1-yl-2-piperidin-4-ylethanone has several advantages for use in lab experiments, including its ability to inhibit the growth and proliferation of cancer cells and its neuroprotective effects. However, 1-Piperidin-1-yl-2-piperidin-4-ylethanone has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-Piperidin-1-yl-2-piperidin-4-ylethanone. One area of interest is the potential use of 1-Piperidin-1-yl-2-piperidin-4-ylethanone in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-Piperidin-1-yl-2-piperidin-4-ylethanone and its potential use in the treatment of psychiatric disorders. Finally, more studies are needed to determine the safety and efficacy of 1-Piperidin-1-yl-2-piperidin-4-ylethanone in human clinical trials.
Conclusion:
In conclusion, 1-Piperidin-1-yl-2-piperidin-4-ylethanone, or 1-Piperidin-1-yl-2-piperidin-4-ylethanone, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. 1-Piperidin-1-yl-2-piperidin-4-ylethanone has been extensively studied for its potential use in cancer research, neurology, and psychiatry. While 1-Piperidin-1-yl-2-piperidin-4-ylethanone has several advantages for use in lab experiments, including its ability to inhibit the growth and proliferation of cancer cells and its neuroprotective effects, further research is needed to fully understand its mechanism of action and potential use in human clinical trials.

Synthesis Methods

1-Piperidin-1-yl-2-piperidin-4-ylethanone can be synthesized through a multistep process involving the reaction of piperidine with acetyl chloride, followed by the reaction of the resulting intermediate with piperidine. The final product is obtained through a purification process using chromatography techniques.

Scientific Research Applications

1-Piperidin-1-yl-2-piperidin-4-ylethanone has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and psychiatry. 1-Piperidin-1-yl-2-piperidin-4-ylethanone has been found to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, 1-Piperidin-1-yl-2-piperidin-4-ylethanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 1-Piperidin-1-yl-2-piperidin-4-ylethanone has also been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

1-piperidin-1-yl-2-piperidin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c15-12(14-8-2-1-3-9-14)10-11-4-6-13-7-5-11/h11,13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJVUIHKCDTXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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